molecular formula C11H8N2O2 B1305842 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate CAS No. 268748-84-1

5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate

Cat. No. B1305842
CAS RN: 268748-84-1
M. Wt: 200.19 g/mol
InChI Key: PQTGYRAJPUYYOM-UHFFFAOYSA-N
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Description

Isoxazole derivatives, including 5-methyl-3-phenyl-4-isoxazolyl isocyanate, are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmaceutical and agrochemical properties. These compounds are part of a broader family of heteropentacyclic structures that have been synthesized through various methods, including multicomponent reactions and catalysis .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves multicomponent reactions. For instance, 3-methyl-4-arylmethylene isoxazole-5(4H)-ones are synthesized using β-ketoester, hydroxylamine, and aromatic aldehydes in mild conditions, which can be further induced by light to reduce reaction times . Another method includes a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones to construct 4-aminomethylidene isoxazolone derivatives . Additionally, the synthesis of liquid crystalline isoxazole derivatives has been reported, which involves the reaction of substituted phenyl compounds with hydroxylamine hydrochloride .

Molecular Structure Analysis

The

Safety and Hazards

The safety data sheet for a related compound, “5-Methyl-3-Phenyl-4-Isoxazolylmethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(13-15-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGYRAJPUYYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379841
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268748-84-1
Record name 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isocyanato-5-methyl-3-phenyl-1,2-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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